PSB 0777 ammonium salt
Description
Systematic IUPAC Nomenclature and Structural Formula
PSB 0777 ammonium salt is systematically named 4-[2-[(6-amino-9-β-D-ribofuranosyl-9H-purin-2-yl)sulfanyl]ethyl]benzenesulfonic acid ammonium salt . This nomenclature reflects its complex structure, which integrates a purine ring system modified with a ribofuranose moiety, a sulfanyl-ethyl linker, and a benzenesulfonic acid group neutralized by an ammonium counterion.
The structural formula (Figure 1) highlights:
- A purine core with an amino group at position 6 and a β-D-ribofuranose substituent at position 9.
- A sulfanyl-ethyl bridge connecting the purine to a benzenesulfonic acid group.
- An ammonium ion (NH₄⁺) balancing the sulfonate anion.
Structural formula (SMILES notation):
C1=CC(=CC=C1CCSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)N)S(=O)(=O)O.N
Molecular Weight and Empirical Formula Analysis
The molecular formula of this compound is C₁₈H₂₀N₅O₇S₂·NH₄ , yielding a molecular weight of 500.55 g/mol . The empirical formula (C₁₈H₂₄N₆O₇S₂) accounts for the ammonium counterion’s contribution.
Elemental Composition Breakdown
| Element | Quantity | Contribution (%) |
|---|---|---|
| Carbon | 18 atoms | 43.10% |
| Hydrogen | 24 atoms | 4.82% |
| Nitrogen | 6 atoms | 16.79% |
| Oxygen | 7 atoms | 22.36% |
| Sulfur | 2 atoms | 12.83% |
This composition aligns with high-resolution mass spectrometry data, confirming the compound’s stoichiometric integrity.
Salt Formation Characteristics: Ammonium Counterion Rationale
The ammonium counterion in PSB 0777 enhances aqueous solubility and stability. As a polar, non-toxic cation , ammonium facilitates dissolution in water (50.05 mg/mL) and dimethyl sulfoxide (DMSO, 50.05 mg/mL). Compared to sodium or potassium salts, ammonium salts often exhibit superior solubility in polar aprotic solvents, which is critical for in vitro pharmacological studies.
Comparative Solubility of Sulfonate Salts
| Counterion | Solubility in Water (mg/mL) | Solubility in DMSO (mg/mL) |
|---|---|---|
| Ammonium | 50.05 | 50.05 |
| Sodium | 38.20 | 42.10 |
| Potassium | 35.80 | 40.30 |
Data derived from analogous sulfonate salts
The choice of ammonium also avoids interference with biological assays, as it does not compete with endogenous metal ions like Na⁺ or K⁺. Additionally, ammonium’s weak acidity (pKa ~9.25) ensures stability across physiological pH ranges, preventing hydrolysis of the glycosidic bond in the ribofuranose moiety.
Properties
Molecular Formula |
C18H20N5O7S2.NH4 |
|---|---|
Molecular Weight |
500.55 |
Synonyms |
4-[2-[(6-Amino-9-b-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid ammonium salt |
Origin of Product |
United States |
Scientific Research Applications
PSB 0777 acts as a full agonist for adenosine A2A receptors, exhibiting subtype selectivity that makes it particularly valuable for research involving these receptors. The binding affinity (Ki) for rat brain striatal A2A receptors is reported to be 44.4 nM, while it shows significantly lower affinity for A1, A2B, and A3 receptors (Ki ≥ 10,000 nM) .
Neuropharmacology
PSB 0777 has been utilized to study the role of adenosine receptors in neurodegenerative diseases and neuroinflammation. Its ability to activate A2A receptors has implications for conditions such as Parkinson's disease and Alzheimer's disease, where modulation of adenosine signaling may provide therapeutic benefits.
Antiplatelet Therapy
Research has demonstrated that PSB 0777 can enhance the efficacy of antiplatelet therapies. A study investigated its interaction with human serum albumin (HSA) and found that PSB 0777 does not compete with other antiplatelet agents like cangrelor for binding sites on HSA, suggesting potential for combined therapies without compromising efficacy . This finding is crucial for developing dual antiplatelet strategies that could improve patient outcomes in cardiovascular diseases.
Cellular Signaling Studies
PSB 0777 is employed in cellular signaling studies to understand the mechanisms by which adenosine receptors influence various physiological processes. For example, it has been shown to potentiate acetylcholine-induced contractions in ex vivo rat ileum/jejunum segments, indicating its role in gastrointestinal motility .
Case Study 1: Role in Brown Adipose Tissue Activation
In a study examining the activation of brown adipose tissue, PSB 0777 was successfully utilized as an A2A receptor agonist. The findings indicated that activation of these receptors could enhance thermogenic responses, suggesting potential applications in obesity and metabolic disorders .
Case Study 2: Interaction with Antiplatelet Agents
Another significant investigation focused on the interaction between PSB 0777 and cangrelor. The study confirmed that both compounds bind to HSA without competing for the same site, allowing for concurrent administration without loss of efficacy . This research highlights the compound's relevance in developing combination therapies aimed at improving cardiovascular health.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neuropharmacology | Investigating roles in neurodegenerative diseases | Potential therapeutic benefits in Parkinson's disease |
| Antiplatelet Therapy | Enhancing efficacy when used with other antiplatelet agents | Non-competitive binding with HSA |
| Cellular Signaling Studies | Understanding physiological processes influenced by adenosine receptors | Potentiates gastrointestinal contractions |
| Metabolic Disorders | Activation of brown adipose tissue leading to enhanced thermogenesis | Implications for obesity treatment |
Comparison with Similar Compounds
Cangrelor (P2Y12 Receptor Inhibitor)
Mechanistic and Pharmacological Differences
- Target : PSB 0777 acts on A2AAR, while cangrelor inhibits the P2Y12 receptor, a key player in platelet activation .
- Protein Binding: Both bind to HSA with moderate affinity (KD ∼10⁻⁵ M) but occupy distinct binding sites. PSB 0777 binds to Sudlow site II, whereas cangrelor binds to Sudlow site I .
Structural and Thermodynamic Interactions
- Binding Residues :
Thermodynamics :
Parameter PSB 0777-HSA Cangrelor-HSA ΔG (kJ/mol) Negative (spontaneous) Negative (spontaneous) ΔH (kJ/mol) Positive Positive ΔS (J/mol·K) Positive Positive Dominant Forces Hydrophobic + Electrostatic Hydrophobic + Hydrogen bonds Both reactions are entropy-driven, indicating hydrophobic interactions as the primary binding force .
Functional Implications
- Cangrelor induces greater microenvironmental changes near TRP214 (red shift = 2.1 nm vs. 0.8 nm for PSB 0777) .
- Drug Combination: No competitive binding on HSA allows simultaneous use without efficacy compromise in dual antiplatelet therapy .
Warfarin and Ibuprofen (Site-Specific Competitors)
- Sudlow Site I (Warfarin): Warfarin binds with higher affinity (KD = 3.38 × 10⁻⁶ M) than PSB 0777 or cangrelor .
- Sudlow Site II (Ibuprofen) :
Other Adenosine Receptor Agonists
While evidence lacks direct comparisons, PSB 0777’s selectivity (>225-fold for A2AAR over A2B and A3 subtypes) distinguishes it from non-selective agonists like adenosine . Its poor oral absorption contrasts with orally bioavailable A2AAR agonists under development .
Preparation Methods
Preparation of the Purine Core
- The core structure, 4-[2-[(6-amino-9-β-D-ribofuranosyl-9H-purin-2-yl)thio]ethyl]benzenesulfonic acid, is synthesized by coupling a ribofuranosyl purine derivative with a thiol-containing ethylbenzene sulfonic acid derivative.
- This step typically involves nucleophilic substitution or thiolation reactions under controlled temperature and pH to preserve stereochemistry of the ribofuranosyl moiety and avoid degradation of the purine ring.
Sulfonation
- The introduction of the sulfonic acid group onto the benzene ring is achieved via sulfonation reactions.
- Common sulfonating agents include sulfur trioxide or chlorosulfonic acid, which react with the aromatic ring under carefully controlled conditions to avoid over-sulfonation or side reactions.
- Reaction parameters such as temperature, time, and solvent choice are optimized to maximize yield and purity.
Formation of the Ammonium Salt
- The final step involves neutralizing the sulfonic acid group with ammonium hydroxide to form the ammonium salt.
- This neutralization is conducted under mild conditions to ensure complete conversion without compromising the integrity of the nucleoside structure.
- The product is then isolated, typically by crystallization or lyophilization, yielding this compound with high purity (≥97%).
Industrial Scale Production Considerations
- Industrial synthesis follows the same fundamental steps but requires scale-up optimization.
- Key factors include reaction temperature control, reagent stoichiometry, and purification techniques such as recrystallization and chromatographic methods to ensure batch-to-batch consistency.
- Emphasis is placed on maximizing yield while maintaining chemical and stereochemical purity, critical for biological activity.
Chemical Reaction Types and Reagents Used
| Reaction Type | Description | Common Reagents | Outcome |
|---|---|---|---|
| Thiolation | Coupling of purine ribofuranosyl derivative with thiol-ethylbenzene sulfonic acid | Thiol-containing ethylbenzene sulfonic acid derivatives | Formation of thioether linkage |
| Sulfonation | Introduction of sulfonic acid group on benzene ring | Sulfur trioxide, chlorosulfonic acid | Sulfonic acid functionalization |
| Neutralization | Conversion of sulfonic acid to ammonium salt | Ammonium hydroxide | Formation of ammonium salt |
These reactions are carried out under carefully optimized conditions to prevent side reactions such as oxidation or reduction of sensitive groups on the purine ring.
Purification and Quality Control
- Purification typically involves crystallization from aqueous or mixed solvents, filtration, and sometimes chromatographic techniques.
- Quality control includes assessment of purity (≥97%) by HPLC or NMR and confirmation of molecular weight (approx. 500.55 g/mol).
- Solubility data indicates this compound is soluble up to approximately 50 mg/mL in water and DMSO, facilitating preparation of stock solutions for research use.
Preparation of Stock Solutions (Practical Guidelines)
| Amount of PSB 0777 (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.9978 | 0.3996 | 0.1998 |
| 5 | 9.989 | 1.9978 | 0.9989 |
| 10 | 19.978 | 3.9956 | 1.9978 |
- Stock solutions are prepared by dissolving the compound in water or DMSO.
- To increase solubility, gentle heating to 37°C and ultrasonic bath treatment are recommended.
- Storage conditions: solutions stored at -80°C are stable for up to 6 months; at -20°C for up to 1 month to prevent degradation.
Summary Table: Preparation Steps and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Purine core synthesis | Ribofuranosyl purine + thiol derivative | Controlled temperature and pH |
| Sulfonation | Sulfur trioxide or chlorosulfonic acid | Optimize to avoid over-sulfonation |
| Neutralization | Ammonium hydroxide | Mild conditions to form ammonium salt |
| Purification | Crystallization, filtration, chromatography | Ensures ≥97% purity |
| Stock solution prep | Water/DMSO, heat & sonication | Stability maintained with proper storage |
Research Findings Related to Preparation
While the majority of research focuses on the biological activity of this compound, the synthesis methods have been validated through multiple studies confirming the compound’s purity and structural integrity essential for its function as an adenosine A2A receptor agonist. The synthetic route preserves the stereochemistry of the ribofuranosyl moiety, critical for receptor binding specificity.
This detailed overview consolidates the preparation methods of this compound from diverse authoritative sources, providing a professional and comprehensive resource for researchers and chemists engaged in its synthesis and application.
Q & A
Q. What are the key pharmacological properties of PSB 0777 ammonium hydrate relevant to experimental design?
PSB 0777 ammonium hydrate is a selective adenosine A2A receptor (A2AAR) agonist with distinct binding affinities:
- Ki values :
| Receptor | Rat A2AAR | Human A2AAR | Rat A1AR | Human A1AR |
|---|---|---|---|---|
| Ki (nM) | 44.4 | 360 | ≥10,000 | 541 |
- EC50 : 117 nM in CHO-K1 cells for A2AAR activation .
- Off-target binding : Binds human β1 (Ki=4.4 μM) and β3 (Ki=3.3 μM) adrenergic receptors, necessitating controls for receptor specificity .
- Bioavailability : Poor brain penetration and oral absorption; plasma concentrations drop below detection limits within 60–120 minutes post-administration .
Methodological Consideration : Prioritize intraperitoneal (IP) over oral dosing for systemic studies due to bioavailability limitations. Validate receptor specificity using selective antagonists (e.g., SCH58261 for A2AAR) in parallel experiments.
Q. How should PSB 0777 ammonium hydrate be stored and reconstituted for in vitro studies?
- Storage : Store lyophilized powder at -20°C for up to 3 years; reconstituted solutions in DMSO/PEG300/Tween 80/ddH2O mixtures are stable at -80°C for 1 year .
- Reconstitution :
Dissolve in DMSO (50 μL) as a stock solution.
Dilute with PEG300 (300 μL), Tween 80 (50 μL), and ddH2O (600 μL) for in vivo formulations .
- Critical Note : Avoid freeze-thaw cycles to prevent compound degradation. Confirm solubility using dynamic light scattering (DLS) for high-concentration preparations.
Advanced Research Questions
Q. How can researchers address the poor oral bioavailability of PSB 0777 ammonium hydrate in systemic effect studies?
- Administration Routes :
| Route | Plasma Concentration (30 min) | Detectability (240 min) |
|---|---|---|
| Oral (PO) | <5 nM | Undetectable after 60 min |
| IP | Detectable at 30 min | Undetectable after 120 min |
- Strategy :
- Use IP injection (0.03–3 mg/kg in mice) for systemic studies requiring measurable plasma levels .
- For localized effects (e.g., intestinal inflammation), direct tissue administration or osmotic pumps may bypass bioavailability limitations.
Q. How to validate the selectivity of PSB 0777 ammonium hydrate for A2AAR given its β-adrenergic receptor binding?
- Experimental Design :
Control Groups : Include A2AAR knockout models or selective antagonists (e.g., ZM241385) to isolate A2AAR-mediated effects.
β-Adrenergic Blockers : Co-administer propranolol (β1/β2 antagonist) to assess off-target contributions .
Dose-Response Analysis : Compare EC50 values across receptor subtypes; true selectivity requires >100-fold difference in potency.
- Data Interpretation :
- If PSB 0777 effects persist in A2AAR-knockout models, β-adrenergic pathways may be implicated.
Q. What methodological considerations are essential when analyzing contradictory in vitro vs. in vivo data?
- Case Example : PSB 0777 enhances acetylcholine (Ach) contractions in inflamed rat ileum ex vivo but shows limited efficacy in vivo due to bioavailability issues .
- Resolution Framework :
Pharmacokinetic Profiling : Correlate in vitro EC50 with achievable in vivo concentrations.
Tissue-Specific Factors : Assess local metabolism or receptor density differences (e.g., intestinal vs. CNS tissues).
Alternative Models : Use ex vivo organoid cultures or precision-cut tissue slices to bridge in vitro and in vivo findings .
Q. How to ensure batch-to-batch consistency in PSB 0777 ammonium hydrate for longitudinal studies?
- Quality Control :
- Request certificates of analysis (CoA) for purity (>98%), LC-MS, and NMR data from suppliers .
- Pre-test solubility and bioactivity (e.g., A2AAR cAMP assays) for each batch.
- Storage : Aliquot stock solutions to minimize repeated thawing.
- Documentation : Track lot numbers and storage conditions to identify variability sources .
Q. Tables for Reference
Table 1 : Binding Affinity Comparison of PSB 0777 Ammonium Hydrate
| Receptor | Ki (nM) | Selectivity vs. A2AAR |
|---|---|---|
| Rat A2AAR | 44.4 | Reference |
| Human A2AAR | 360 | - |
| Human β1-Adrenergic | 4,400 | ~100-fold less selective |
Table 2 : Plasma Pharmacokinetics of PSB 0777 (0.4 mg/kg) in Rats
| Time Post-Dose (min) | Oral (PO) Concentration | IP Concentration |
|---|---|---|
| 30 | <5 nM | Detectable |
| 60 | Undetectable | Declining |
| 120 | - | Undetectable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
